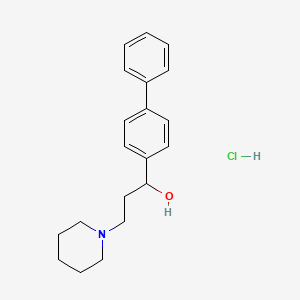
alpha-(4-Biphenylyl)-1-piperidinepropanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-(4-Biphenylyl)-1-piperidinepropanol hydrochloride: is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a biphenyl group attached to a piperidine ring through a propanol chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of alpha-(4-Biphenylyl)-1-piperidinepropanol hydrochloride typically involves the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.
Attachment of the Piperidine Ring: The biphenyl group is then reacted with a piperidine derivative under basic conditions to form the desired piperidine ring.
Introduction of the Propanol Chain: The final step involves the addition of a propanol chain to the piperidine ring through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Alpha-(4-Biphenylyl)-1-piperidinepropanol hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the propanol chain can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide are often employed.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new derivatives with different functional groups.
Applications De Recherche Scientifique
Alpha-(4-Biphenylyl)-1-piperidinepropanol hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in the treatment of various diseases, including neurological disorders and cancer.
Pharmacology: The compound is used to investigate its effects on different biological pathways and receptors.
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of alpha-(4-Biphenylyl)-1-piperidinepropanol hydrochloride involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- Alpha-(4-Biphenylyl)-alpha-(morpholinomethyl)-2-pyridinemethanol hydrochloride
- Alpha-(4-Biphenylyl)-alpha-(morpholinomethyl)-2-pyridinemethanol
Comparison: Alpha-(4-Biphenylyl)-1-piperidinepropanol hydrochloride is unique due to its specific structural features, such as the presence of a piperidine ring and a propanol chain This distinguishes it from other similar compounds, which may have different functional groups or ring structures
Propriétés
Numéro CAS |
50910-16-2 |
|---|---|
Formule moléculaire |
C20H26ClNO |
Poids moléculaire |
331.9 g/mol |
Nom IUPAC |
1-(4-phenylphenyl)-3-piperidin-1-ylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C20H25NO.ClH/c22-20(13-16-21-14-5-2-6-15-21)19-11-9-18(10-12-19)17-7-3-1-4-8-17;/h1,3-4,7-12,20,22H,2,5-6,13-16H2;1H |
Clé InChI |
ANBSLQASIXGWSV-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CCC(C2=CC=C(C=C2)C3=CC=CC=C3)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



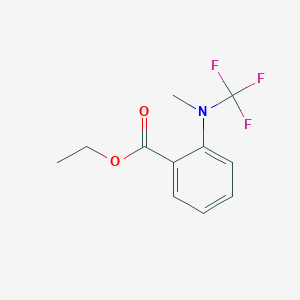
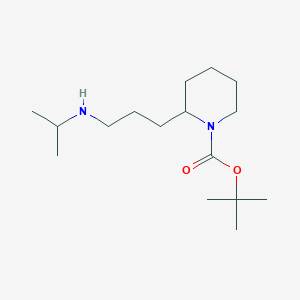
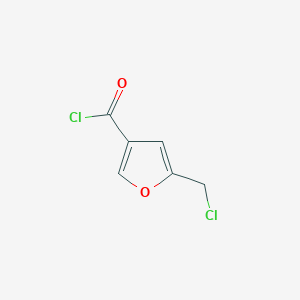

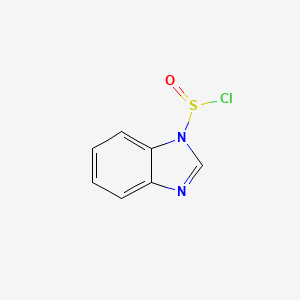
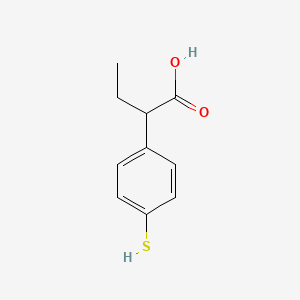
![2-[(2-Chloro-4-methylbenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13951235.png)


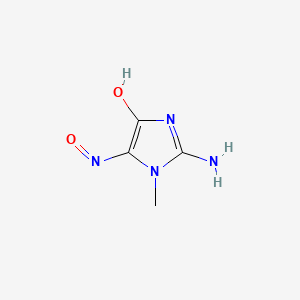

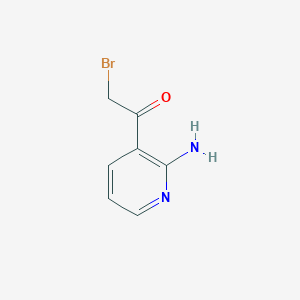
![Propanoic acid, 3-[bis(trimethylsilyl)amino]-2-methyl-, trimethylsilyl ester](/img/structure/B13951268.png)
